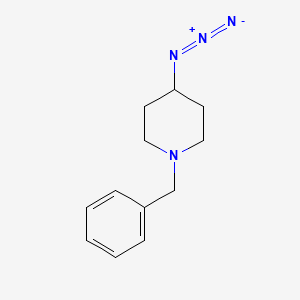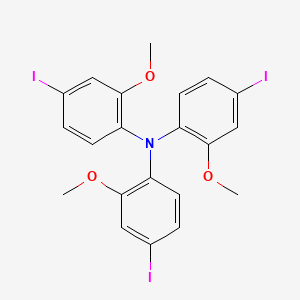
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline is an organic compound characterized by the presence of multiple iodine and methoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline typically involves the iodination of aniline derivatives. A common synthetic route includes:
Starting Material: 2-methoxyaniline.
Substitution Reaction: The iodinated intermediate undergoes further substitution reactions with 4-iodo-2-methoxyphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate (NO2BF4) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms may facilitate binding to specific sites, while the methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-aniline: Lacks the methoxy group on the aniline core.
4-Iodo-N,N-bis(4-iodophenyl)-2-methoxyaniline: Lacks the methoxy groups on the phenyl rings.
N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline: Lacks the iodine atom on the aniline core.
Uniqueness
4-Iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline is unique due to the presence of multiple iodine and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
831220-46-3 |
|---|---|
Molecular Formula |
C21H18I3NO3 |
Molecular Weight |
713.1 g/mol |
IUPAC Name |
4-iodo-N,N-bis(4-iodo-2-methoxyphenyl)-2-methoxyaniline |
InChI |
InChI=1S/C21H18I3NO3/c1-26-19-10-13(22)4-7-16(19)25(17-8-5-14(23)11-20(17)27-2)18-9-6-15(24)12-21(18)28-3/h4-12H,1-3H3 |
InChI Key |
SCSRYIZTKAEPEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)I)N(C2=C(C=C(C=C2)I)OC)C3=C(C=C(C=C3)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


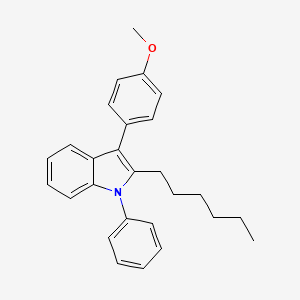
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
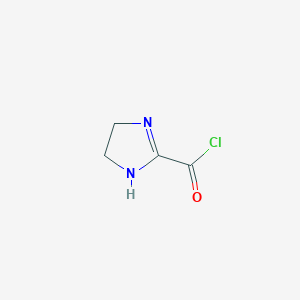
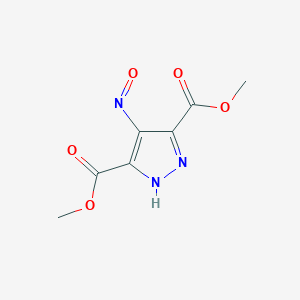
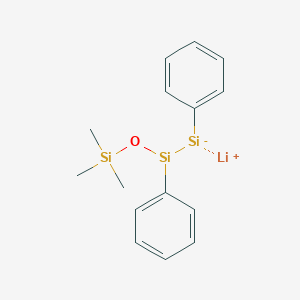
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
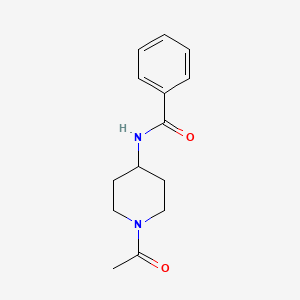
![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
